molecular formula C6H5N3O2 B13176599 3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid

3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid

Cat. No.: B13176599
M. Wt: 151.12 g/mol
InChI Key: QWPACBZHKOADIV-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a prop-2-ynoic acid moiety

Preparation Methods

The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(1-Methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H5N3O2/c1-9-5(7-4-8-9)2-3-6(10)11/h4H,1H3,(H,10,11)

InChI Key

QWPACBZHKOADIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C#CC(=O)O

Origin of Product

United States

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